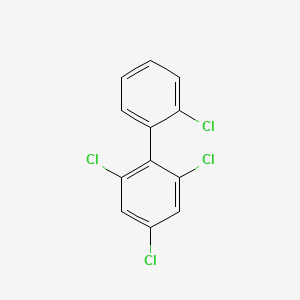
2,2',4,6-Tetrachlorobiphenyl
Übersicht
Beschreibung
2,2’,4,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family. PCBs are synthetic organic chemicals that were widely used in various industrial and commercial applications until their production was banned in 1979. These compounds exhibit a range of toxicity and can vary from thin, light-colored liquids to yellow or black waxy solids. Due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties, PCBs found applications in electrical equipment, heat transfer systems, plastics, paints, and more .
Molecular Structure Analysis
The molecular formula of 2,2’,4,6-Tetrachlorobiphenyl is C12H6Cl4 . Its structure consists of two benzene rings (biphenyl) connected by a single bond. The chlorine atoms are positioned at the specified locations on the biphenyl rings. The compound’s molecular weight is approximately 291.9 g/mol .
Wissenschaftliche Forschungsanwendungen
-
Environmental Science : “2,2’,4,6-Tetrachlorobiphenyl” has been studied for its persistence and bioaccumulation in the environment . Researchers have investigated the mechanisms of its degradation, such as photodechlorination , and its effects on ecosystems .
-
Toxicology : The toxic effects of “2,2’,4,6-Tetrachlorobiphenyl” have been studied in various organisms . For example, it has been shown to alter the function of granulocytic HL-60 cells, a human neutrophil-like cell line .
-
Biochemistry : Studies have been conducted on the enantioselective hydroxylation of “2,2’,4,6-Tetrachlorobiphenyl” by human and rat CYP2B subfamilies . This research helps understand the possible toxicity of chiral PCBs in mammals .
-
Analytical Chemistry : “2,2’,4,6-Tetrachlorobiphenyl” is used as a reference standard in environmental analysis and testing . It’s also used in studies to understand its behavior and transformation in the environment .
-
Environmental Remediation : Surfactants have been proposed for use in soil-washing to enhance the removal of polychlorinated biphenyls like “2,2’,4,6-Tetrachlorobiphenyl” from contaminated soils or sediments .
-
Spectroscopy : “2,2’,4,6-Tetrachlorobiphenyl” is used in spectroscopic studies. Its spectrum can be analyzed to understand its structure and properties .
-
Microbiology : The effects of “2,2’,4,6-Tetrachlorobiphenyl” and other PCB congeners on the cytoplasmic membranes of certain bacteria have been investigated . For example, researchers have studied how these compounds affect the fluorescence polarization of the membranes and the cellular fatty acid compositions .
-
Spectroscopy : “2,2’,4,6-Tetrachlorobiphenyl” is used in spectroscopic studies. Its spectrum can be analyzed to understand its structure and properties .
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-5-10(15)12(11(16)6-7)8-3-1-2-4-9(8)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLVVZDKBSYMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074194 | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,6-Tetrachlorobiphenyl | |
CAS RN |
62796-65-0 | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD736T0W8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



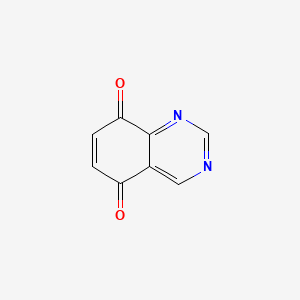
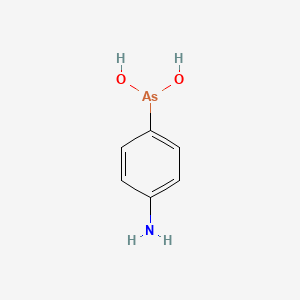
![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
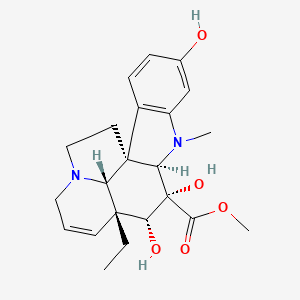
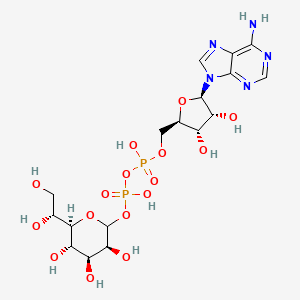
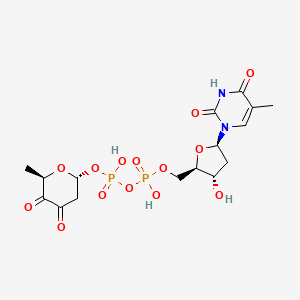
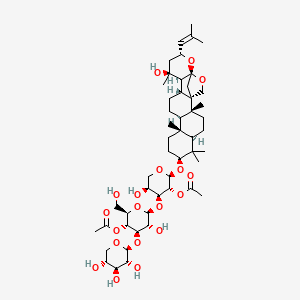
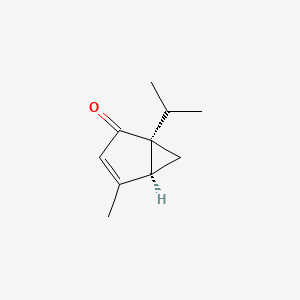
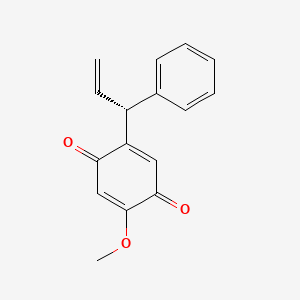
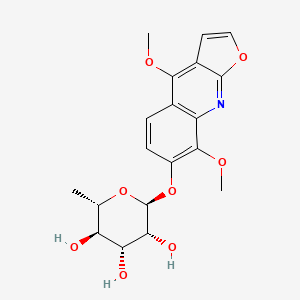
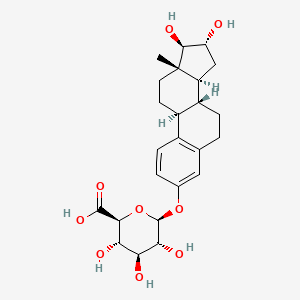
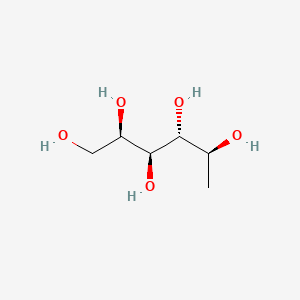
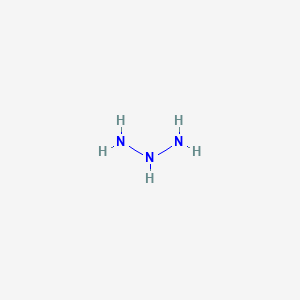
![N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine](/img/structure/B1202775.png)